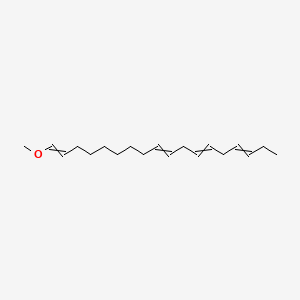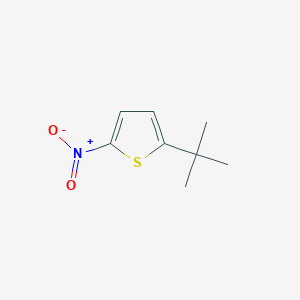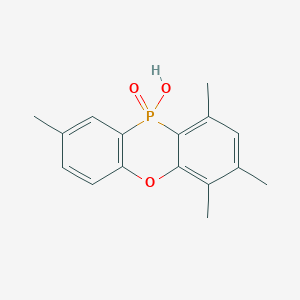
2-Furanol, 3,3-diethyltetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanol, 3,3-diethyltetrahydro- is a heterocyclic organic compound belonging to the furan family. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes two ethyl groups attached to the tetrahydrofuran ring. Furans and their derivatives have a wide range of applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanol, 3,3-diethyltetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines. Another method is the decarbonylation of furfural derivatives .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of furfural or its derivatives. The process requires specific catalysts, such as palladium or nickel, and is conducted under high pressure and temperature to achieve the desired product yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Furanol, 3,3-diethyltetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated furans.
Wissenschaftliche Forschungsanwendungen
2-Furanol, 3,3-diethyltetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of 2-Furanol, 3,3-diethyltetrahydro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Furfural: A precursor to many furan derivatives.
Furfuryl alcohol: Used in the production of resins and polymers.
Tetrahydrofuran: A solvent and intermediate in organic synthesis.
Uniqueness: 2-Furanol, 3,3-diethyltetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethyl substitution makes it more hydrophobic compared to other furan derivatives, influencing its reactivity and applications .
Eigenschaften
CAS-Nummer |
57261-84-4 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3,3-diethyloxolan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-3-8(4-2)5-6-10-7(8)9/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
HKFYWOSUJNGFPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCOC1O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)



![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)



![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)

